molecular formula C9H10BrNO2S B2652699 N-allyl-2-bromobenzenesulfonamide CAS No. 851297-52-4

N-allyl-2-bromobenzenesulfonamide

Cat. No.: B2652699
CAS No.: 851297-52-4
M. Wt: 276.15
InChI Key: DZDAWAHGZGVHRS-UHFFFAOYSA-N
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Description

N-allyl-2-bromobenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an allyl group and a bromine atom on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-bromobenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation Reactions: Products include epoxides or other oxidized derivatives.

    Reduction Reactions: Products include saturated alkyl derivatives.

Mechanism of Action

The mechanism of action of N-allyl-2-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer studies . The compound’s ability to form stable complexes with proteins also makes it useful in studying protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-bromobenzenesulfonamide is unique due to the presence of both the allyl group and the bromine atom, which confer distinct reactivity and potential for diverse applications. The allyl group allows for various addition and substitution reactions, while the bromine atom provides a site for further functionalization .

Properties

IUPAC Name

2-bromo-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDAWAHGZGVHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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